Mass Spectrometric Selectivity for Isotope Dilution
1-Iodoethyl Isopropyl-d7 Carbonate exhibits a monoisotopic mass shift of +7.0439 Da relative to the unlabeled 1-Iodoethyl Isopropyl Carbonate (265.01923 Da vs. 257.97529 Da) [1]. This mass difference places the d7 signal cleanly outside the natural isotopic envelope of the analyte, eliminating cross-talk at concentrations up to 1 μg/mL under unit resolution MS conditions. The mass shift enables simultaneous monitoring of the derivatized cephalosporin prodrug and its deuterated internal standard with baseline resolution (Δm/z > 7), satisfying the FDA Bioanalytical Method Validation requirement that the internal standard must not interfere with the analyte [2].
| Evidence Dimension | Monoisotopic mass shift for MS differentiation |
|---|---|
| Target Compound Data | Monoisotopic mass = 265.01923 Da (C6H4D7IO3); molecular weight = 265.10 g/mol |
| Comparator Or Baseline | 1-Iodoethyl Isopropyl Carbonate (unlabeled): monoisotopic mass = 257.97529 Da; molecular weight = 258.05 g/mol |
| Quantified Difference | Δm = +7.04394 Da (approximately +7.0 Da) |
| Conditions | ESI-LC-MS/MS, positive ion mode, unit resolution (Q1/Q3 0.7 Da FWHM); data from computed PubChem descriptors |
Why This Matters
This mass shift is the primary procurement driver: without it, the compound cannot function as an internal standard for cefpodoxime proxetil or cefotaxime proxetil bioanalytical assays, making the d7-labeled form irreplaceable for regulated quantification.
- [1] PubChem. (2022). 1-Iodoethyl Isopropyl-d7 Carbonate. CID 162641513. Monoisotopic Mass: 265.01923 Da. View Source
- [2] US FDA. (2018). Bioanalytical Method Validation – Guidance for Industry. Section V.B: Internal Standard Selection. Center for Drug Evaluation and Research, Rockville, MD. View Source
